Graphinone

Description

Historical Context of Discovery

The compound now known as Graphinone was first reported in the scientific literature in the late 1960s. Specifically, a substance designated as this compound was isolated from the culture filtrate of a species of the fungus Graphium. tandfonline.com. This initial discovery noted its biological activity as a stimulant for lettuce seed germination. tandfonline.com. Subsequent research identified this compound A as a new compound isolated from the cultured mycobiont of the lichen Graphis cf. handelii. researchgate.netresearchgate.net.

Natural Occurrence and Isolation Sources

This compound A has been isolated from biological sources, primarily fungi and the fungal component (mycobiont) of lichens. Early reports identified this compound from the culture filtrate of a Graphium fungus species. tandfonline.com. More recently, this compound A was isolated from the cultured mycobiont of the lichen Graphis cf. handelii. researchgate.netresearchgate.net. This highlights lichens, particularly those from the Graphis genus, as a source of this compound. Cultured lichen mycobionts are considered valuable sources of new natural compounds. researchgate.net.

Data on the isolation of this compound A from Graphis cf. handelii involved chemical investigations of the cultured mycobiont. Multiple chromatographic methods were applied to the extract to isolate the compounds. researchgate.net. The structures were determined using spectroscopic data, including 1D- and 2D-NMR and HRESIMS. researchgate.netresearchgate.net.

While specific quantitative data on isolation yields can vary depending on the cultivation conditions and methods used, the isolation process typically involves extracting compounds from the cultured biomass or filtrate and then employing chromatographic techniques for purification.

Classification within Natural Products Chemistry

This compound A is classified as a natural product, specifically within the realm of compounds isolated from fungi and lichens. Based on its chemical structure, characterized by a 1-oxaspiro[2.5]octan-6-one backbone and the presence of an epoxide and other functional groups, it can be broadly categorized. ontosight.ai. Natural products are often classified based on their biosynthetic origins or structural features. atu.edu.iqmpbou.edu.intaylorandfrancis.com.

Given its reported structural similarity to itaconitin, a fungal metabolite derived from Aspergillus itaconicus, and biosynthetic studies suggesting origins from acetate-malonate and a C3-unit, this compound is likely a polyketide or a related metabolite. researchgate.net. Biosynthetic studies on graphenone (B115509) (also referred to as this compound) in cultured mycobionts of Graphis handelii have investigated the incorporation of labeled precursors, suggesting its biosynthetic origin. researchgate.net. The carbon skeleton's origin was verified by feeding the culture with substances like sodium [1-¹³C]-acetate and sodium [1,2-¹³C₂]-acetate. researchgate.net. This type of biosynthetic pathway is characteristic of polyketides or related classes of natural products.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O5 |

|---|---|

Molecular Weight |

296.36 g/mol |

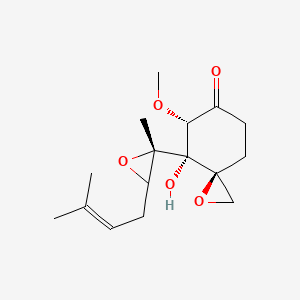

IUPAC Name |

(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one |

InChI |

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3/t12?,13-,14+,15+,16+/m1/s1 |

InChI Key |

NESRXFGQJARQNM-LQFWQHRQSA-N |

SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C |

Isomeric SMILES |

CC(=CCC1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)OC)O)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C |

Synonyms |

ovalicin |

Origin of Product |

United States |

Isolation and Purification Methodologies

Extraction Techniques from Biological Sources

The initial step in obtaining Graphinone involves its extraction from the producing organism. Fungi are the primary biological sources from which this compound and its derivatives have been isolated. A common method involves the cultivation of the fungus on a suitable medium, followed by solvent extraction.

One documented procedure for a this compound-producing fungus, Pseudallescheria boydii, involves large-scale cultivation on potato dextrose agar (B569324) (PDA). The fungal biomass and the culture medium are then subjected to maceration with an organic solvent, typically ethyl acetate (B1210297), for 24 hours. Following this period, the organic solvent is collected through filtration. To remove water-soluble impurities, the ethyl acetate extract is washed with water in a separatory funnel. The final step in the extraction process is the evaporation of the solvent to yield a crude extract containing this compound and other metabolites. mdpi.com

Chromatographic Separation Approaches

Following extraction, the crude extract undergoes chromatographic separation to isolate and purify this compound. This is a multi-step process that typically involves both column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography

Column chromatography serves as an initial purification step to separate this compound from the complex mixture of the crude extract. A widely used technique is flash chromatography. For the purification of this compound from a crude extract of P. boydii, reversed-phase flash chromatography has been effectively employed. mdpi.com

In this method, a portion of the crude extract is subjected to a column packed with a reversed-phase stationary phase. The separation is achieved by eluting the column with a gradient of water and an increasing concentration of an organic solvent, such as acetonitrile (B52724). The fractions are collected based on their elution profile and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Fractions containing this compound are then pooled for further purification. In a specific instance, the column was further eluted with a mixture of acetonitrile and dichloromethane (B109758) to recover all compounds of interest. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a high-resolution technique used for the final purification of this compound. Preparative HPLC is often necessary to obtain the compound in high purity.

Following the initial column chromatography, fractions enriched with this compound are subjected to preparative reversed-phase HPLC. The choice of column and mobile phase is critical for achieving optimal separation. For instance, a Luna PFP(2) column has been used in the purification of a this compound derivative. mdpi.com The separation is typically achieved using a gradient elution, for example, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile over a set period. The compound is detected by a UV detector at a specific wavelength, and the fraction corresponding to the this compound peak is collected.

Below is a data table summarizing a preparative HPLC method used for the purification of a this compound derivative, Ovalicin stearate. mdpi.com

| Parameter | Value |

| Chromatography Mode | Preparative High-Performance Liquid Chromatography (HPLC) |

| Column | Luna PFP(2) |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Initial Mobile Phase Composition | 20% Acetonitrile : 80% Water |

| Final Mobile Phase Composition | 15% Acetonitrile : 85% Water |

| Gradient Duration | 30 minutes |

| Compound Retention Time (RT) | 15.0 minutes |

This multi-step approach, combining solvent extraction, column chromatography, and HPLC, is essential for obtaining pure this compound from its biological sources for further scientific investigation.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in deciphering the complex proton and carbon framework of Graphinone. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of the proton and carbon signals has been achieved.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate electronic environment. Key signals include those for methyl groups, protons adjacent to oxygen atoms, and olefinic protons, with their chemical shifts and coupling constants offering insights into their connectivity.

The ¹³C NMR spectrum complements the proton data by revealing the number and types of carbon atoms present in the molecule, including carbonyl, olefinic, and various sp³-hybridized carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 170.1 | ||

| 2 | 34.5 | 2.65, 2.35 | m |

| 3 | 31.2 | 2.10, 1.90 | m |

| 4 | 77.5 | ||

| 5 | 86.5 | 3.40 | s |

| 6 | 60.5 | 2.80, 2.60 | d (4.0) |

| 7 | 59.8 | ||

| 8' | 64.2 | ||

| 9' | 63.8 | 2.95 | d (8.0) |

| 10' | 32.5 | 2.40 | m |

| 11' | 120.5 | 5.10 | t (7.0) |

| 12' | 138.5 | ||

| 13' | 25.7 | 1.75 | s |

| 14' | 18.2 | 1.68 | s |

| 15' | 14.5 | 1.30 | s |

Note: Data compiled from various spectroscopic studies. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

2D-NMR experiments have been indispensable in establishing the connectivity between different parts of the this compound molecule.

COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks, allowing for the tracing of connections within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, the HSQC spectrum enabled the unambiguous assignment of protons to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. Key NOE correlations helped to establish the orientation of substituents on the cyclohexane and epoxide rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS has been a critical tool for determining the elemental composition of this compound with high accuracy.

HRESIMS analysis of this compound provided a highly accurate mass measurement of the molecular ion. This data was used to confirm the molecular formula C₁₆H₂₄O₅, which is in agreement with the information derived from NMR spectroscopy and elemental analysis. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | 297.1697 | 297.1695 |

Other Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis, IR, Chiroptical Spectroscopy)

To provide a complete picture of the molecular structure of this compound, other spectroscopic techniques have also been employed.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound exhibits absorption maxima that are characteristic of its electronic transitions, providing information about the chromophores present in the molecule.

IR Spectroscopy: Infrared spectroscopy has been used to identify the functional groups present in this compound. A characteristic strong absorption band is observed in the carbonyl region, confirming the presence of the ester functional group. A prominent absorption at 1741 cm⁻¹ is indicative of a strained ring ketone.

Chiroptical Spectroscopy (Optical Rotatory Dispersion - ORD): The chirality of this compound has been investigated using chiroptical methods. The optical rotatory dispersion (ORD) curve of this compound shows a positive Cotton effect, which provides information about the absolute configuration of the stereocenters within the molecule.

Biosynthetic Pathway Elucidation

Precursor Incorporation Studies

Precursor incorporation studies are a fundamental approach in natural product biosynthesis to identify the building blocks utilized by an organism. By supplying the organism with molecules enriched with stable isotopes (such as ¹³C), researchers can analyze the resulting natural product for the presence and distribution of these isotopes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic labeling experiments involving the feeding of various ¹³C-labeled precursors to cultured Graphis handelii mycobionts have been instrumental in determining the biosynthetic origin of Graphinone. Key precursors investigated include acetate (B1210297), pyruvate (B1213749), glycerol (B35011), methionine, and succinate.

Studies have shown that feeding the mycobiont cultures with sodium [1-¹³C]-acetate, sodium [1,2-¹³C₂]-acetate, sodium [2-¹³C]-pyruvate, [1,2,3-¹³C]-glycerol, [¹³CH₃]-methionine, and sodium [1,4-¹³C₂]-succinate allowed for the verification of the biosynthetic origins of the carbon skeleton in graphenone (B115509) (this compound). researchgate.netresearchgate.net

Analysis of the incorporation patterns through techniques such as INADEQUATE (incredible natural abundance double quantum transfer experiment) NMR spectroscopy on [1,2-¹³C₂]-acetate-enriched graphenone revealed specific coupling patterns between adjacent ¹³C atoms. researchgate.net These patterns are indicative of the intact incorporation of acetate units into the molecule. The INADEQUATE spectrum of [1,2-¹³C₂]-acetate-enriched graphenone showed five pairs of ¹³C couplings, providing detailed information about how the acetate units are connected within the this compound structure. researchgate.net

The incorporation of [2-¹³C]-pyruvate and [1,2,3-¹³C₃]-glycerol into graphenone was also investigated. researchgate.net These experiments help to discern if three-carbon units derived from central metabolic pathways contribute directly to the carbon skeleton.

Feeding experiments with [¹³CH₃]-methionine aimed to determine if methyl groups in this compound are derived from the activated methyl group of methionine, a common precursor for methylations in natural products. researchgate.net Similarly, experiments with sodium [1,4-¹³C₂]-succinate were conducted to explore the potential involvement of the tricarboxylic acid (TCA) cycle or related pathways in providing carbon units for this compound biosynthesis. researchgate.net

The results from these isotopic labeling studies collectively point towards the primary metabolic precursors that are channeled into the biosynthetic pathway of this compound in Graphis handelii mycobionts.

Below is a summary of the isotopic labeling experiments conducted:

| Labeled Precursor | Isotopic Labeling Position | Organism/System Used | Purpose | Key Findings (Qualitative) |

| Sodium Acetate | [1-¹³C], [1,2-¹³C₂] | Cultured Graphis handelii mycobionts | Verify acetate incorporation into carbon skeleton | Showed incorporation and connectivity of acetate units. researchgate.netresearchgate.net |

| Sodium Pyruvate | [2-¹³C] | Cultured Graphis handelii mycobionts | Investigate pyruvate as a carbon source | Incorporation observed. researchgate.netresearchgate.net |

| Glycerol | [1,2,3-¹³C₃] | Cultured Graphis handelii mycobionts | Explore incorporation of three-carbon units | Incorporation observed. researchgate.netresearchgate.net |

| Methionine | [¹³CH₃] | Cultured Graphis handelii mycobionts | Determine origin of methyl groups | Incorporation investigated. researchgate.netresearchgate.net |

| Sodium Succinate | [1,4-¹³C₂] | Cultured Graphis handelii mycobionts | Assess involvement of TCA cycle intermediates | Incorporation investigated. researchgate.netresearchgate.net |

Proposed Biosynthetic Mechanisms

Based on the precursor incorporation data, particularly the strong evidence for acetate incorporation, the biosynthetic mechanism of this compound is proposed to involve the acetate-malonate pathway. researchgate.netresearchgate.net This pathway is common in fungi and lichens for the synthesis of polyketide-derived compounds. In this pathway, multiple units of acetyl-CoA are sequentially condensed with malonyl-CoA units, followed by various modifications such as reductions, dehydrations, and cyclizations, to form the characteristic carbon skeleton of polyketides.

The observed incorporation of acetate units into specific positions of the this compound molecule, as revealed by ¹³C NMR analysis of labeled samples, supports its polyketide nature. researchgate.net The five pairs of ¹³C couplings seen in the INADEQUATE spectrum of [1,2-¹³C₂]-acetate-enriched graphenone are consistent with the head-to-tail condensation of acetate units. researchgate.net

While the acetate-malonate pathway appears to be the primary route for the construction of the main carbon framework, the incorporation of precursors like pyruvate and glycerol suggests that other metabolic pathways may also contribute three-carbon units to the biosynthesis. researchgate.net It has been proposed that a C₃ unit might be introduced from phosphoenolpyruvate (B93156) (PEP) or oxaloacetate, which is formed by the carboxylation of PEP. researchgate.netresearchgate.net This is analogous to the biosynthetic pathway of itaconitin, another fungal metabolite. researchgate.netresearchgate.net

Therefore, the proposed biosynthetic mechanism for this compound involves a convergence of the acetate-malonate pathway for the polyketide backbone and potentially contributions from intermediates of central carbon metabolism like pyruvate, glycerol, PEP, or oxaloacetate for specific carbon atoms or fragments.

Derivatives and Analogs: Chemical Investigations

Isolation and Characterization of Co-occurring Compounds

Graphinone A (1) has been isolated from the cultured mycobiont of Graphis handelii. euskadi.eus Alongside this compound A, several known compounds were also isolated and structurally elucidated. euskadi.eus These co-occurring compounds were identified as handelone (2), 4-O-methylhiascic acid (3), and ethyl orsellinate (4). euskadi.eus The chemical structures of these compounds were determined using comprehensive spectroscopic data, including 1D- and 2D-NMR and HRESIMS. euskadi.eus

Synthetic Modifications and Derivatization Strategies

Synthetic strategies have been employed to create derivatives of compounds isolated from Graphis handelii, including those related to this compound A. euskadi.eus These modifications aim to explore the chemical space around these natural products and potentially enhance or alter their biological properties. euskadi.eus For instance, new derivatives of handelone were prepared through synthetic routes. euskadi.eus

Electrophilic halogenation, specifically bromination and chlorination, has been applied as a strategy to obtain new derivatives of compounds like handelone, which co-occurs with this compound A. euskadi.eus This was achieved using NaBr/H₂O₂ and NaCl/H₂O₂ reagents. euskadi.eus This method allows for the introduction of halogen atoms onto the existing carbon framework, leading to modified chemical structures. euskadi.eus Electrophilic substitution is a common method for functionalizing aromatic systems, which are present in compounds like handelone and orsellinates. General electrophilic aromatic substitution reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, such as a halogen cation, often facilitated by a Lewis acid catalyst or, as in the case of the reported synthesis, potentially through in situ generation of the electrophile using reagents like hydrogen peroxide and halide salts. nih.govnih.govresearchgate.netnih.gov Through this approach, four synthetic products were prepared from handelone: 6′-bromohandelone (1a), 2′-bromohandelone (1b), 2′,6′-dibromohandelone (1c), and 2′,6′-dichlorohandelone (1d). euskadi.eus

Structure-Activity Relationship Studies (SAR) of Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. In the context of compounds isolated from Graphis handelii, initial biological evaluations have been conducted. euskadi.eus this compound A (1), handelone (2), 4-O-methylhiascic acid (3), and ethyl orsellinate (4) were tested for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and evaluated for alpha-glucosidase inhibition. euskadi.eus

Compound 1 (this compound A) showed good activity against Mpro with an IC₅₀ value of 5.2 μM but exhibited weak or inactive activity in other tested assays. euskadi.eus Compound 2 (handelone) also showed some activity against Mpro. euskadi.eus The synthetic derivatives of handelone (1a-1d) were reported as inactive in all tested assays. euskadi.eus While this provides some initial data on the biological profiles of this compound A and related compounds, detailed SAR studies specifically focusing on a wide range of analogs of this compound A are not extensively described in the provided information, although the preparation of derivatives lays the groundwork for such investigations. euskadi.eus SAR studies typically involve synthesizing a series of related compounds with systematic structural variations and evaluating their biological activity to identify which parts of the molecule are essential for activity and how modifications influence potency and selectivity. nih.govresearchgate.net

Investigation of Biological Activities Research Methodologies

In vitro Antimicrobial Efficacy Study Designs

In vitro antimicrobial efficacy studies are designed to evaluate the ability of a compound to inhibit the growth or kill microorganisms in a laboratory setting. These studies typically involve exposing target microbial strains to varying concentrations of the compound and measuring the resulting effect on microbial viability or growth rate. Common methods include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, as well as time-kill studies.

Research against Methicillin-Resistant Staphylococcus aureus (MRSA)

Graphinone A, a compound isolated from the cultured lichen mycobiont of Graphis cf. handelii, has been investigated for its antimicrobial activity, including against Methicillin-Resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. Studies have tested this compound A, alongside other compounds such as handelone, 4-O-methylhiascic acid, and ethyl orsellinate, for their efficacy against MRSA nih.govresearchgate.net. While this compound A itself showed some activity, a derivative compound, ethyl 3,5-dibromoorsellinate (derived from ethyl orsellinate), demonstrated more potent antibacterial activity against MRSA nih.govacs.org. Ethyl 3,5-dibromoorsellinate effectively inhibited MRSA with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov. Time-kill analysis indicated that this derivative had a bacteriostatic effect on MRSA for the initial 12 hours, followed by a bactericidal effect from 12 to 24 hours at 8× MIC nih.govacs.org.

Data from a study investigating the antibacterial activity of ethyl 3,5-dibromoorsellinate against MRSA is presented below:

| Compound | Microorganism | MIC (µg/mL) | Effect at 8× MIC (Time-Kill) |

| Ethyl 3,5-dibromoorsellinate | MRSA | 4 | Bacteriostatic (0-12h), Bactericidal (12-24h) nih.govacs.org |

Additionally, ethyl 3,5-dibromoorsellinate exhibited significant antibiofilm activity against MRSA, showing a suppressive effect on biofilm formation starting from 0.25× MIC and achieving over 95% reduction at higher concentrations (2× to 16× MIC) nih.govacs.org.

Enzyme Inhibition Assay Methodologies (e.g., Alpha-Glucosidase Inhibition)

Enzyme inhibition assays are used to determine if a compound can reduce the activity of a specific enzyme. For alpha-glucosidase inhibition, a common methodology involves incubating the enzyme with a substrate (such as p-nitrophenyl-α-D-glucopyranoside) in the presence of the test compound. The enzymatic hydrolysis of the substrate releases a detectable product (like p-nitrophenol), and the reduction in the rate of product formation in the presence of the compound indicates enzyme inhibition. The half-maximal inhibitory concentration (IC₅₀) is often determined, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

This compound A has been evaluated for its alpha-glucosidase inhibitory activity nih.govresearchgate.net. Studies have shown that this compound A, along with other compounds isolated from Graphis cf. handelii, possesses inhibitory effects on alpha-glucosidase nih.govresearchgate.net. The crude extract of the cultured mycobiont of Graphis handelii also showed potent alpha-glucosidase inhibition with an IC₅₀ value of 50 µg/mL researchgate.net. Further evaluation of fractions from this extract indicated varying levels of inhibitory activity, with one fraction (GR1) showing significantly higher activity (IC₅₀ of 57.8 ± 0.7 µg/mL) researchgate.net. While specific detailed data on the IC₅₀ of isolated this compound A against alpha-glucosidase is available in research, the provided snippets highlight its evaluation in this context nih.govresearchgate.net.

Mechanistic Research of Bioactivity at the Molecular Level

Mechanistic research aims to understand the molecular interactions and pathways through which a compound exerts its biological effects. For antimicrobial agents, this can involve investigating how the compound interacts with bacterial cell components, such as cell walls, membranes, or essential enzymes. For enzyme inhibitors, mechanistic studies determine the nature of the inhibition (e.g., competitive, non-competitive) and identify the specific binding sites on the enzyme. Techniques such as molecular docking, enzyme kinetics, and spectroscopic methods are employed in these studies.

In the case of the ethyl 3,5-dibromoorsellinate derivative, molecular docking studies have been conducted to understand its interaction with penicillin-binding protein 2A (PBP2a) of MRSA nih.govacs.org. This research illustrated that the compound binds with PBP2a, a key enzyme involved in bacterial cell wall synthesis and a primary target for beta-lactam antibiotics, with a free energy ranging from -42.5 to -45.7 kcal/mol nih.gov. This suggests a potential mechanism by which this derivative exerts its antibacterial effect against MRSA by interfering with cell wall synthesis nih.govacs.org.

For alpha-glucosidase inhibitors, molecular docking studies can predict the binding mode and interactions between the inhibitor and the enzyme's active site nih.govmdpi.com. Such studies can help to elucidate the molecular basis for the observed inhibitory activity nih.govmdpi.com. While the provided information confirms that this compound A is evaluated for alpha-glucosidase inhibition, detailed mechanistic studies specifically on this compound A's interaction with the enzyme at the molecular level were not explicitly detailed in the provided search results, beyond the general methodologies used for similar compounds nih.govmdpi.commdpi.com.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

No specific studies on the molecular modeling and conformational analysis of Graphinone were identified. This type of research would typically involve the use of computational methods to determine the three-dimensional structure of the molecule, identify stable conformers, and analyze the energy differences between various spatial arrangements.

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically focused on the electronic structure of this compound are not present in the available literature. Such calculations would provide insights into the molecule's orbital energies, electron density distribution, and other fundamental electronic properties.

Prediction of Spectroscopic Signatures

There are no available predictions of the spectroscopic signatures (e.g., NMR, IR, Raman) for this compound based on computational methods. These theoretical predictions are valuable for identifying and characterizing novel compounds.

Reaction Mechanism Simulations related to Biosynthesis or Derivatization

Computational studies simulating the reaction mechanisms for the potential biosynthesis or chemical derivatization of this compound have not been reported. These simulations are crucial for understanding the reactivity and potential synthetic routes to new molecules.

Challenges and Future Research Directions

Scalable and Sustainable Isolation/Synthesis Methods

A primary obstacle in the comprehensive study of Graphinone is its limited availability. Currently, it is obtained through the laboratory cultivation of the slow-growing mycobionts of Graphis lichens. This method, while suitable for initial discovery and characterization, is not scalable for producing the quantities required for extensive biological screening and preclinical studies.

Challenges:

Slow Growth of Mycobionts: Lichen fungi grow exceptionally slowly in culture, making biomass production a time-consuming and low-yielding process.

Variability in Metabolite Production: The yield of this compound from mycobiont cultures can be inconsistent, influenced by subtle variations in culture media, temperature, and light conditions.

Complex Extraction and Purification: Isolating this compound from the complex mixture of metabolites produced by the cultured fungus requires multi-step chromatographic techniques, which can be inefficient and costly to scale up.

Lack of Total Synthesis: To date, a total chemical synthesis of this compound has not been reported. The compound's complex stereochemistry, featuring a spirocyclic core and an epoxide moiety, presents a formidable challenge for synthetic organic chemists.

Future Research Directions:

Optimization of Mycobiont Culture: Systematic studies to optimize the culture conditions (e.g., nutrient composition, pH, aeration, and elicitors) could significantly enhance the growth rate and this compound yield.

Development of Fermentation Technology: Transitioning from static cultures to bioreactor-based fermentation could enable controlled, large-scale production of the mycobiont biomass.

Elucidation of Total Synthesis Routes: The development of a stereoselective total synthesis is a critical goal. This would not only provide a reliable source of this compound but also open avenues for the creation of synthetic analogs. Strategies involving asymmetric catalysis and novel spirocyclization methods will be pivotal.

Sustainable Production Methods: Exploring green chemistry principles for both extraction from natural sources and for any future synthetic routes will be important for long-term viability.

Elucidation of Broader Biological Roles and Pathways

Initial investigations have hinted at the bioactivity of this compound, with reports of antimicrobial and alpha-glucosidase inhibitory effects. However, its broader biological roles, both within the lichen symbiosis and in potential therapeutic contexts, remain largely unknown. Understanding the biosynthetic pathway is a crucial first step in unraveling its function and potentially manipulating its production.

Challenges:

Limited Biological Screening: The scarcity of the compound has restricted its evaluation in a wide range of biological assays.

Unknown Biosynthetic Genes: While feeding studies with labeled precursors have provided clues about the origins of the carbon skeleton in the related compound graphenone (B115509), the specific genes and enzymes responsible for this compound's biosynthesis are yet to be identified. kindle-tech.com

Ecological Role in Lichens: The function of this compound within the Graphis lichen is speculative. It may play a role in protecting the lichen from microbial pathogens or herbivores. nih.govresearchgate.netaustplants.com.ausemanticscholar.orgmdpi.com

Future Research Directions:

Comprehensive Pharmacological Profiling: Once scalable production is achieved, this compound should be subjected to extensive screening against a diverse array of therapeutic targets, including cancer cell lines, viruses, and other enzymes.

Genomic and Transcriptomic Analysis: Sequencing the genome of the this compound-producing mycobiont will be essential for identifying the biosynthetic gene cluster responsible for its production. This will involve searching for genes encoding polyketide synthases (PKS), tailoring enzymes like oxidases and transferases.

Heterologous Expression: Once the biosynthetic genes are identified, they could be expressed in a faster-growing host organism, such as Aspergillus niger or Saccharomyces cerevisiae, to create a more efficient and scalable production platform.

Metabolomic Studies: Investigating the metabolic changes in the lichen under different environmental stresses could provide insights into the triggers for this compound production and its ecological role.

Advanced Structural and Spectroscopic Probes for Complex Derivatives

The structural elucidation of this compound has relied on standard spectroscopic techniques like NMR and mass spectrometry. kindle-tech.com However, for more complex derivatives that may be discovered or synthesized, and to probe their interactions with biological targets, more advanced methods will be necessary.

Challenges:

Complex Stereochemistry: The multiple chiral centers and the rigid spirocyclic system can make unambiguous structural determination and conformational analysis challenging.

Lack of Probes: There are no specific molecular probes (e.g., fluorescent or affinity-based) for detecting and visualizing this compound or its derivatives within cells or tissues, which limits the study of its mechanism of action.

Future Research Directions:

Advanced NMR Techniques: Application of techniques like residual dipolar coupling (RDC) analysis and computational modeling can provide more precise information about the three-dimensional structure and conformation of this compound and its analogs.

Chiroptical Spectroscopy: Circular dichroism (CD) spectroscopy will be crucial for confirming the absolute stereochemistry of synthetic intermediates and final products.

Development of Fluorescent Probes: Designing and synthesizing fluorescently tagged analogs of this compound could allow for real-time visualization of its uptake, subcellular localization, and interaction with potential protein targets in living cells. nih.govillinois.eduresearchgate.netnih.govrsc.org

Affinity-Based Probes: Creating probes with reactive groups for covalent labeling or with tags for pull-down experiments can help identify the direct molecular targets of this compound within the cell.

Exploration of Novel Synthetic Pathways and Analog Design

The true potential of a natural product scaffold often lies in the ability to create analogs with improved properties. The development of novel synthetic pathways is fundamental to this endeavor, allowing for systematic modifications of the this compound core to probe structure-activity relationships (SAR).

Challenges:

Synthetic Intractability: The spiro-epoxy-cyclohexanone core of this compound is a complex synthetic target. Developing a flexible synthetic route that allows for the introduction of diverse substituents is a major hurdle.

Limited SAR Data: With very few known derivatives and limited biological data, there is little information to guide the rational design of new analogs.

Future Research Directions:

Divergent Synthetic Strategies: The focus should be on creating a synthetic route that allows for late-stage diversification, enabling the production of a library of this compound analogs with modifications at various positions.

Bio-inspired Synthesis: Investigating the enzymatic steps in the natural biosynthetic pathway could inspire the development of biomimetic synthetic reactions.

Combinatorial Chemistry: Once a robust synthetic route is established, combinatorial approaches could be used to generate a large library of analogs for high-throughput screening.

Structure-Activity Relationship Studies: A systematic synthesis and biological evaluation of analogs will be crucial to identify the key structural features required for activity and to optimize potency, selectivity, and pharmacokinetic properties.

Computational Design and Prediction of this compound Analogs with Targeted Properties

In silico methods are powerful tools for accelerating the drug discovery process. By computationally designing and evaluating virtual compounds before their synthesis, researchers can prioritize the most promising candidates, saving time and resources.

Challenges:

Lack of Target Information: For most of its potential activities, the specific protein target of this compound is unknown, making structure-based drug design difficult.

Need for High-Quality Data: Accurate predictive models require a substantial dataset of compounds with known activities, which is currently unavailable for this compound.

Future Research Directions:

Molecular Docking: If a biological target of this compound is identified, molecular docking studies can be used to predict the binding modes of new analogs and guide the design of compounds with enhanced affinity.

Quantitative Structure-Activity Relationship (QSAR): As SAR data becomes available from newly synthesized analogs, QSAR models can be developed to correlate structural properties with biological activity. researchgate.netnih.govresearchgate.net These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: Based on the structures of any active analogs, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. iipseries.orgpharmaron.comsci-hub.senih.govaudreyli.com

Q & A

Q. How should researchers present this compound data to meet journal-specific standards?

- Methodological Guidance:

- Format tables with Roman numerals, clear units, and footnotes explaining abbreviations (e.g., “Graphinone_ΔG” for Gibbs free energy values) .

- Use high-resolution figures (≥300 dpi) with error bars and significance markers (e.g., asterisks for p < 0.05). Adhere to IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.